![molecular formula C18H15NO3 B6416571 4-(2,3-Dimethoxybenzoyl)quinoline; 97% CAS No. 1187171-88-5](/img/structure/B6416571.png)
4-(2,3-Dimethoxybenzoyl)quinoline; 97%
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in many studies . For instance, one method involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is represented by the formula C18H15NO3. This indicates that the compound consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Scientific Research Applications
4-(2,3-Dimethoxybenzoyl)quinoline; 97% has a variety of applications in scientific research. It has been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of proteins. Additionally, 4-(2,3-Dimethoxybenzoyl)quinoline; 97% has been used in studies of the structure and function of DNA and RNA, as well as in studies of the structure and function of lipids. 4-(2,3-Dimethoxybenzoyl)quinoline; 97% has also been used in studies of the structure and function of carbohydrates, as well as in studies of the structure and function of proteins.
Mechanism of Action
Target of Action
Quinoline-based compounds are known to have a broad range of biological targets, including bacterial dna gyrase and topoisomerase iv enzymes .
Mode of Action
They function as effective inhibitors to suppress FtsZ polymerization and FtsZ GTPase activity, thus stopping cell division and causing cell death through interacting with the C-terminal interdomain cleft of FtsZ .
Result of Action
Based on the reported mode of action, it can be inferred that the compound likely causes bacterial cell death by inhibiting cell division .
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,3-Dimethoxybenzoyl)quinoline; 97% in laboratory experiments include its water-solubility, its stability, and its availability in large quantities. Additionally, 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is relatively inexpensive and can be easily synthesized. The main limitation of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
The potential future directions for 4-(2,3-Dimethoxybenzoyl)quinoline; 97% research include further studies of its mechanism of action, its biochemical and physiological effects, its applications in drug discovery, and its potential therapeutic applications. Additionally, more research is needed to determine the optimal conditions for synthesizing 4-(2,3-Dimethoxybenzoyl)quinoline; 97%, as well as the optimal concentrations for its use in laboratory experiments. Finally, further studies are needed to determine the potential adverse effects of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% on humans and animals.
Synthesis Methods
4-(2,3-Dimethoxybenzoyl)quinoline; 97% can be synthesized by several methods. The most common method is the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a base, such as sodium hydroxide. This reaction produces 4-(2,3-Dimethoxybenzoyl)quinoline; 97% in high yields. Other methods of synthesis include the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as piperidine, in the presence of a base, as well as the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as piperidine, in the presence of an acid.
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-12-6-3-4-8-15(12)19-11-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKVVDNOAVCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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